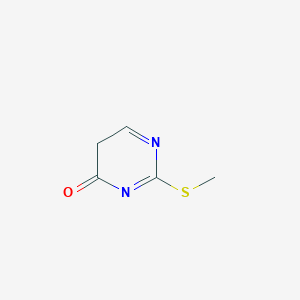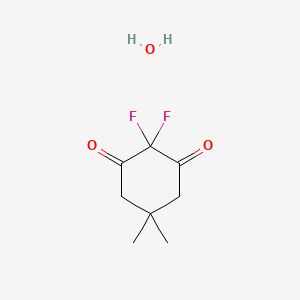
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate
Descripción general
Descripción
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is a chemical compound with the molecular formula C8H10F2O2 . It is a derivative of 1,3-cyclohexanedione, which is an organic compound with the formula (CH2)4(CO)2 .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and two methyl groups and two fluorine atoms at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate are not fully detailed in the sources. The molecular weight is 176.163 g/mol .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
Nitisinone, closely related to the query compound by its cyclohexanedione structure, highlights the importance of understanding chemical stability and degradation pathways. LC-MS/MS studies on nitisinone revealed insights into its stability under various conditions, identifying major degradation products and contributing to a better understanding of its environmental and medical implications (Barchańska et al., 2019).
Fluorinated Alternatives and Environmental Impact
Research on Per- and polyfluoroalkyl substances (PFASs) and their alternatives underscores the environmental persistence and potential toxicity of fluorinated compounds. Studies have focused on identifying new, less harmful compounds that can replace PFASs in various applications, emphasizing the need for comprehensive toxicological studies to assess their safety (Wang et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which share structural similarities with the compound of interest, has been extensively reviewed. This research sheds light on the biodegradability of these substances in the environment, offering insights into their potential accumulation and transformation into more toxic forms (Liu & Mejia Avendaño, 2013).
CF Bond Activation in Aliphatic Fluorides
The study of C-F bond activation presents significant implications for synthesizing fluorinated building blocks, which are crucial in the development of pharmaceuticals, agrochemicals, and functional materials. This review of recent advancements in the field provides a foundation for understanding the reactivity and transformation of compounds like 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate (Shen et al., 2015).
Fluoroalkylation Reactions in Aqueous Media
The exploration of fluoroalkylation reactions in water highlights the shift towards more environmentally friendly methods in organic synthesis. This research is particularly relevant for the modification and synthesis of fluorinated compounds, offering pathways that minimize environmental impact while achieving desired chemical functionalities (Song et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJGAPWBYPISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(F)F)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703713 | |
| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate | |
CAS RN |
76185-12-1 | |
| Record name | 2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



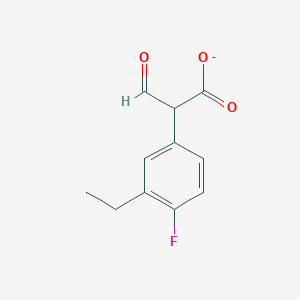

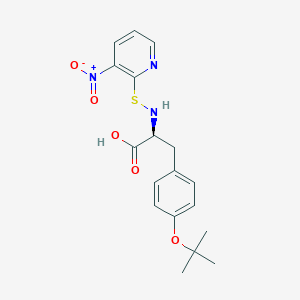
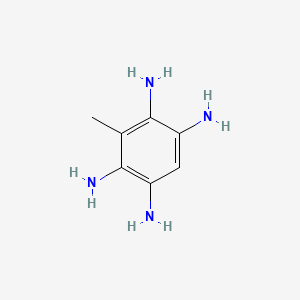

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)


